2,3,6,7,12,13-Hexabromotriptycene

Übersicht

Beschreibung

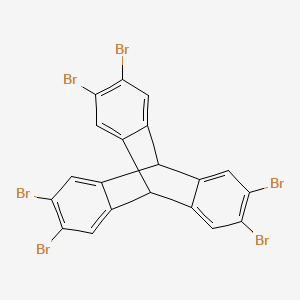

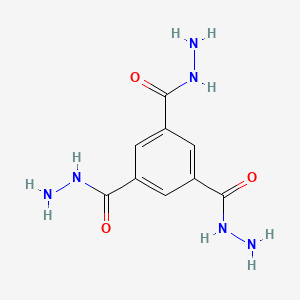

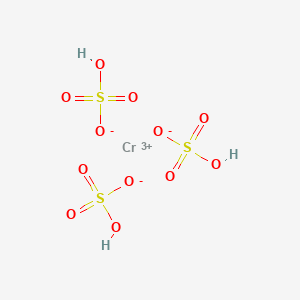

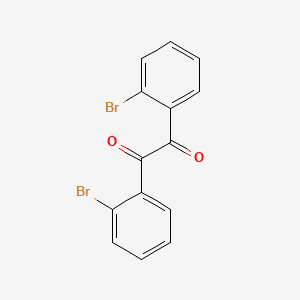

2,3,6,7,12,13-Hexabromotriptycene is an organic compound with a distinctive structure . It has a molecular weight of 727.71 and its IUPAC name is 2,3,6,7,14,15-hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene . Due to its unique structure and the presence of bromine substituents, it might have potential applications in electronic materials .

Molecular Structure Analysis

The molecular formula of this compound is C20H8Br6 . Its InChI code is 1S/C20H8Br6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 727.7 g/mol . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Precursor Use

2,3,6,7,12,13-Hexabromotriptycene and its derivatives exhibit significant potential in chemical synthesis. For instance, Kohl et al. (2014) detailed the selective bromination of triptycene tristhiadiazole, yielding hexabromotriptycenes used as precursors for π-conjugated systems and polymers (Kohl et al., 2014). Similarly, Hilton et al. (2009) synthesized triphenylene-based triptycene with hexabromotriptycene, creating large intramolecular free volumes beneficial for various applications (Hilton et al., 2009).

Polymer Science

In the realm of polymer science, the use of hexabromotriptycene derivatives has been instrumental. Chen and Swager (2008) reported the synthesis of poly(2,6-triptycene) from dibromotriptycene, highlighting its high solubility and thermal stability, which are crucial for various industrial applications (Chen & Swager, 2008).

Nanotechnology and Materials Science

In the field of nanotechnology and materials science, hexabromotriptycene derivatives play a significant role. Zhang et al. (2016) utilized hexaphenylbenzene-based triptycene monomers, derived from triiodotriptycene, to create organic microporous polymers with high gas absorption capabilities (Zhang et al., 2016). Additionally, Zhang et al. (2012) synthesized a 3D nanographene based on triptycene for in vitro and in vivo fluorescence imaging, demonstrating its potential in biomedical applications (Zhang et al., 2012).

Electronic and Semiconductor Research

For electronic and semiconductor research, hexabromotriptycene derivatives offer unique properties. Sheberla et al. (2014) discovered a two-dimensional metal-organic framework with hexaaminotriphenylene, showing high conductivity, a key attribute for electronic materials (Sheberla et al., 2014).

Catalysis and Chemical Reactions

In catalysis, hexabromotriptycene derivatives have been explored for their utility. Kisets and Gelman (2018) developed tripodal triphosphine ligands using tribromotriptycene, which showed promising results in palladium-catalyzed transfer hydrogenation reactions (Kisets & Gelman, 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Bromine compounds, like 2,3,6,7,12,13-hexabromotriptycene, are commonly used as flame retardants .

Mode of Action

As a bromine compound, it may act as a flame retardant by releasing bromine atoms during combustion. These atoms can inhibit the chemical reactions that allow fires to continue burning .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . More research is needed to fully understand the biochemical implications of this compound.

Result of Action

As a bromine compound, it may have potential applications in electronic materials .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, its flame retardant properties may be more effective in environments with high temperatures and oxygen levels .

Eigenschaften

IUPAC Name |

4,5,11,12,17,18-hexabromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRWLRSFZAHEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1Br)Br)C5=CC(=C(C=C35)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)

![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)